

In-Depth Technical Guide to the Physical Properties of Methylamine Sulfate Crystals

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Compound of Interest

Compound Name: Methylamine Sulfate

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Introduction

Methylamine sulfate, with the chemical formula $(\text{CH}_3\text{NH}_3)_2\text{SO}_4$, is an organic salt that holds significance in various chemical and pharmaceutical applications. As a derivative of methylamine, a versatile building block in organic synthesis, the crystalline form of its sulfate salt exhibits distinct physical properties that are crucial for its handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical properties of **methylamine sulfate** crystals, supported by experimental data and detailed methodologies.

General Properties

Methylamine sulfate is a white to off-white crystalline solid. It is known to be hygroscopic and should be stored in a cool, dry place under an inert atmosphere to prevent moisture absorption.

[\[1\]](#)[\[2\]](#)

Property	Value	Source
Chemical Formula	C ₂ H ₁₂ N ₂ O ₄ S	[2]
Molecular Weight	160.19 g/mol	[2]
Appearance	White to Almost white powder to crystal	[2]
Hygroscopicity	Hygroscopic	[1]

Crystallographic Properties

The crystal structure of **methylamine sulfate** has been determined by single-crystal X-ray diffraction, revealing a monoclinic system.[3]

Crystallographic Parameter	Value	Source
Crystal System	Monoclinic	[3]
Space Group	P2 ₁ /c	[3]
Unit Cell Dimensions	a = 12.603(3) Å, b = 8.602(2) Å, c = 14.301(3) Å	[3]
$\alpha = 90^\circ$, $\beta = 109.19(3)^\circ$, $\gamma = 90^\circ$	[3]	
Volume	1464.1(6) Å ³	[3]
Z (formula units per cell)	8	[3]

The crystal structure is stabilized by a network of N-H...O hydrogen bonds between the methylammonium cations and the sulfate anions.[3]

Thermal Properties

The thermal behavior of **methylamine sulfate** is a critical parameter for its storage and application. While some sources provide conflicting or non-specific melting points, one study

indicates that the colorless crystalline product is converted into an ionic liquid at temperatures above 20°C.[4] Definitive decomposition temperatures from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) are not readily available in the reviewed literature.

Solubility

Methylamine sulfate is soluble in water.[5] However, specific quantitative solubility data in various solvents at different temperatures is not extensively documented in the available literature. Qualitative observations suggest it is "almost transparent" in water.[1][2][5]

Spectroscopic Properties

Infrared (IR) Spectroscopy

The FT-IR spectrum of **methylamine sulfate** shows characteristic absorption bands corresponding to the vibrations of the methylammonium cation and the sulfate anion.

Wavenumber (cm ⁻¹)	Assignment	Source
3142	$\nu(\text{N-H})$	[3]
1591	$\delta(\text{NH}_3^+)$	[3]
1478	$\delta_{\text{as}}(\text{CH}_3)$	[3]
1111	$\nu_3(\text{SO}_4^{2-})$	[3]
617	$\nu_4(\text{SO}_4^{2-})$	[3]

Mass Spectrometry

Electron impact (EI) mass spectrometry of **methylamine sulfate** primarily shows fragments of the methylamine cation due to the non-volatile nature of the sulfate salt.

| m/z | Ion | Relative Intensity (%) | Source | |---|---|---| | 32 | $[\text{CH}_3\text{NH}_3]^+$ | - | [3] | | 31 | $[\text{CH}_3\text{NH}_2]^+$ | - | [3] | | 30 | $[\text{CH}_2\text{NH}_2]^+$ | 100 | [3] |

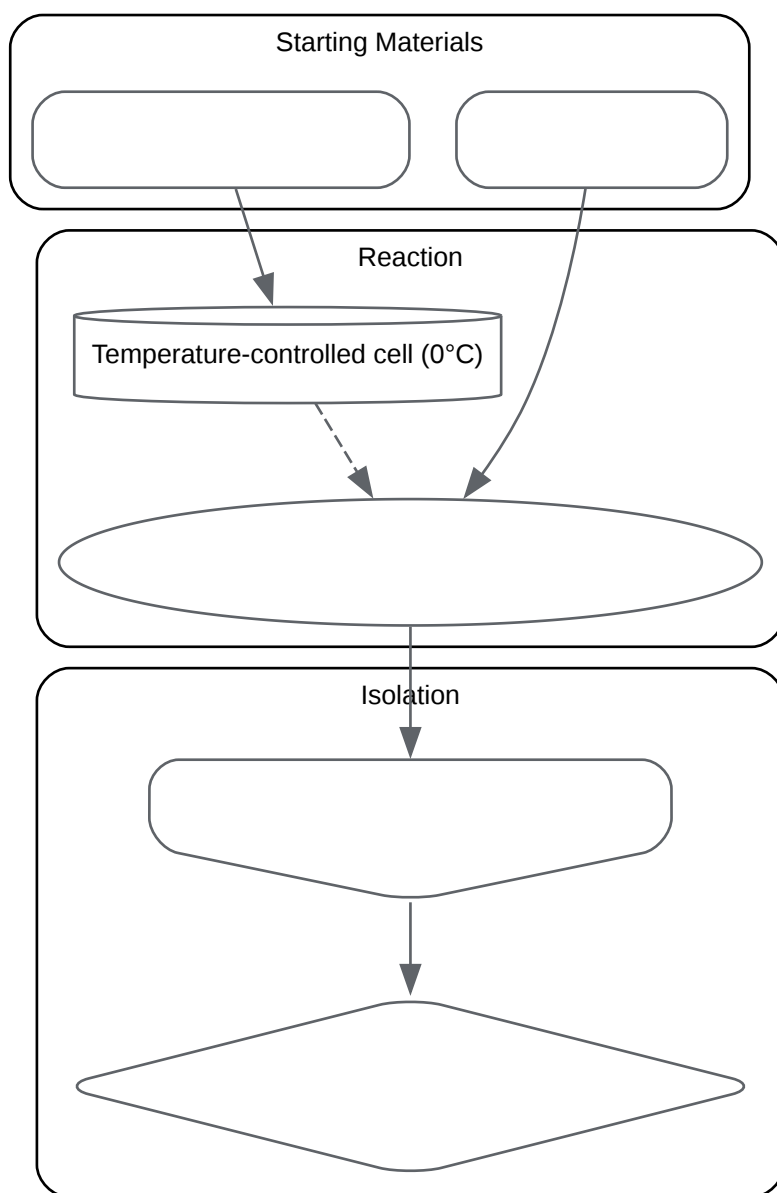
Experimental Protocols

Synthesis of Methylamine Sulfate Crystals

A common method for the synthesis of **methylamine sulfate** crystals involves the reaction of aqueous methylamine with sulfur dioxide.

Procedure:

- A 40% aqueous solution of methylamine (20 mL) is placed in a temperature-controlled cell and cooled to 0°C.[4]
- Gaseous sulfur dioxide (SO₂) is passed through the solution at a flow rate of 50 mL/min until the pH of the solution is less than 1.0.[4]
- The resulting yellow, oil-like product is allowed to stand at a temperature below 15°C in the air until the water has evaporated.[4]
- The colorless crystalline product of **methylamine sulfate** is then collected.[4]



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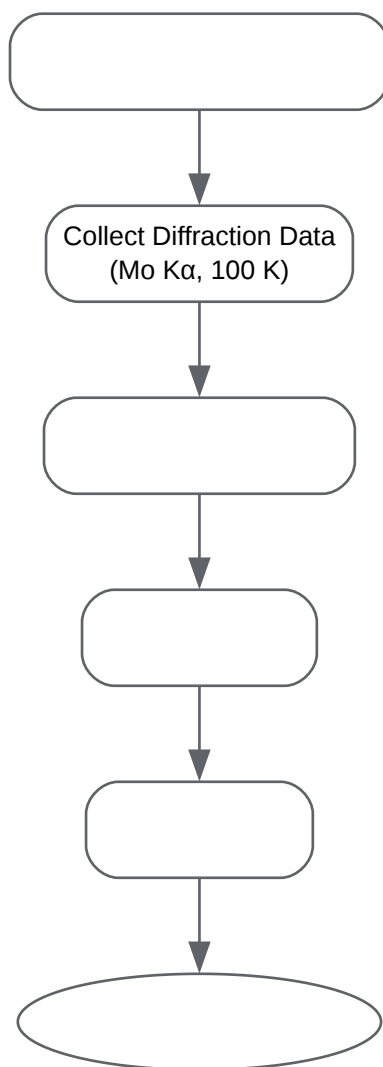
Synthesis workflow for **methylamine sulfate**.

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the general steps for determining the crystal structure of **methylamine sulfate**.

Procedure:

- **Crystal Selection and Mounting:** A suitable single crystal of **methylamine sulfate** (typically 0.1-0.3 mm in size) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil or adhesive.
- **Data Collection:** The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The diffractometer, equipped with a Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$) and a CCD detector, is used to collect a series of diffraction images as the crystal is rotated.
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.



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Workflow for single-crystal X-ray diffraction.

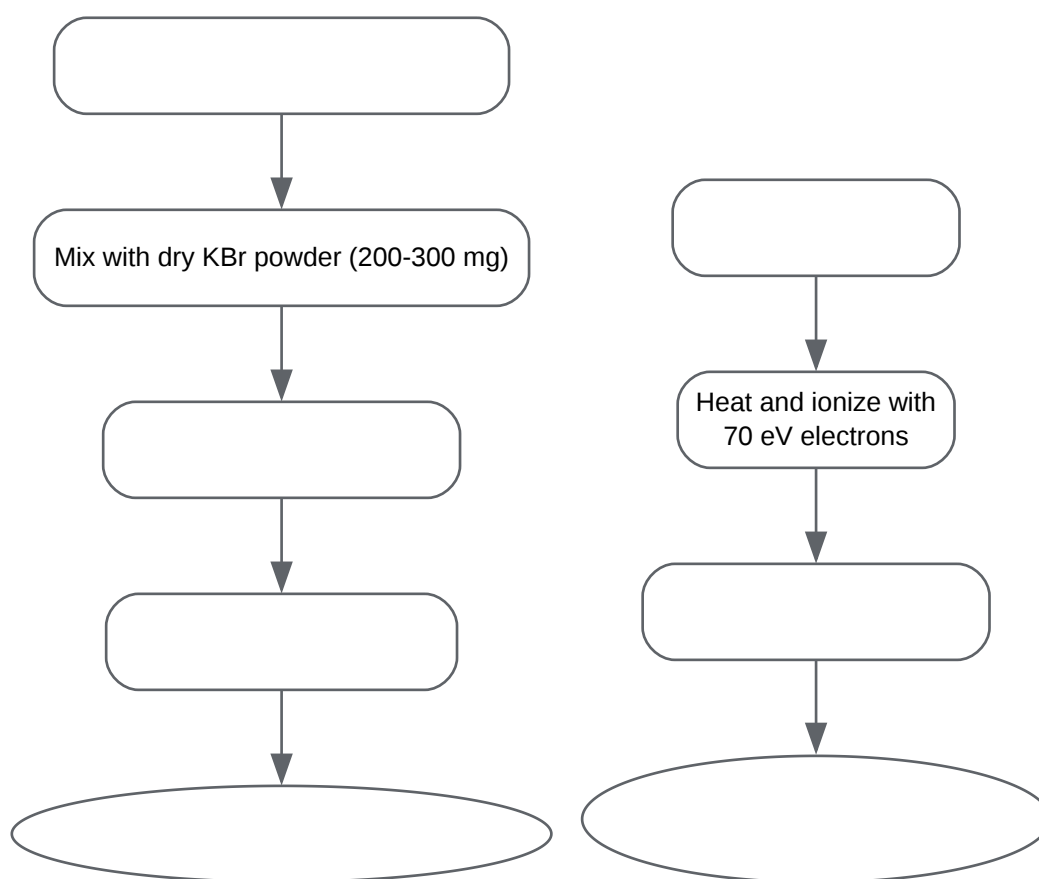
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid **methylamine sulfate**.

Procedure:

- Sample Preparation: A small amount of **methylamine sulfate** (1-2 mg) is finely ground in an agate mortar.

- **Mixing:** Approximately 200-300 mg of dry, IR-grade KBr powder is added to the mortar, and the mixture is gently but thoroughly ground to ensure a homogeneous dispersion of the sample within the KBr matrix.^{[6][7][8]}
- **Pellet Formation:** The mixture is transferred to a pellet die. The die is placed in a hydraulic press, and a pressure of 8-10 tons is applied for several minutes to form a thin, transparent pellet.^{[7][8][9]}
- **Analysis:** The KBr pellet is removed from the die and placed in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a pure KBr pellet is typically recorded for background subtraction.



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